cis-11-Methyl-2-dodecenoic acid

Description

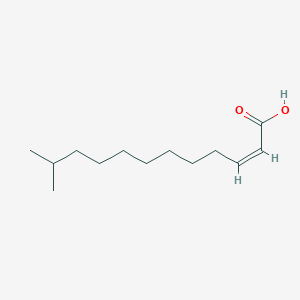

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-11-methyldodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTXNGAQYNSTHI-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677354-23-3 | |

| Record name | cis-11-Methyl-2-dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Roles and Mechanistic Underpinnings of Cis 11 Methyl 2 Dodecenoic Acid Signaling

Regulation of Microbial Virulence Mechanisms by cis-11-Methyl-2-dodecenoic acid

This compound is a key regulator of virulence in several pathogenic bacteria. medchemexpress.commedchemexpress.comtargetmol.com Its signaling activity directly impacts the expression of factors that are essential for the establishment and progression of infections.

Modulation of Virulence Factor Expression

This signaling molecule plays a pivotal role in controlling the production of a wide array of virulence factors. In the plant pathogen Xanthomonas campestris, from which it was first characterized, this compound is required for the expression of virulence genes that encode for extracellular enzymes and the production of the exopolysaccharide xanthan. sigmaaldrich.comabcam.com Similarly, in Stenotrophomonas maltophilia, a human pathogen, this molecule governs the synthesis of proteases and contributes to changes in the lipopolysaccharide composition. nih.gov

The DSF family of molecules, including this compound and its analogs like cis-2-dodecenoic acid (BDSF) and cis-2-hexadecenoic acid, has been shown to modulate virulence in a variety of pathogens. nih.gov For instance, BDSF, produced by Burkholderia cenocepacia, influences the virulence of Pseudomonas aeruginosa by interfering with its QS systems. nih.govcore.ac.uknih.gov This interference leads to a reduction in the production of virulence factors such as pyocyanin (B1662382) and extracellular proteases. nih.gov Furthermore, certain DSF signals can repress the expression of key virulence genes in enteric pathogens like Salmonella. nih.govresearchgate.net

| Bacterial Species | Regulated Virulence Factor | Effect of DSF Signaling |

|---|---|---|

| Xanthomonas campestris | Extracellular Enzymes (e.g., endoglucanase, protease), Xanthan | Upregulation/Required for expression sigmaaldrich.comabcam.com |

| Stenotrophomonas maltophilia | Protease Synthesis, Lipopolysaccharide (LPS) Composition | Upregulation/Modulation nih.gov |

| Pseudomonas aeruginosa (in response to BDSF) | Pyocyanin, Extracellular Proteases, T3SS | Downregulation nih.govcore.ac.uknih.gov |

| Salmonella enterica (in response to cis-2-hexadecenoic acid) | hilA, sopB (Type III Secretion System genes) | Repression/Inhibition nih.govresearchgate.net |

Impact on Pathogen-Host Interactions

The modulation of virulence factor expression by this compound and its analogs directly translates to significant impacts on pathogen-host interactions. By controlling the production of enzymes that can degrade host tissues and other virulence determinants, these signaling molecules are crucial for the pathogenicity of organisms like Xanthomonas campestris in plants.

In the context of human pathogens, the interference with P. aeruginosa's virulence by BDSF has been shown to reduce its pathogenicity in both HeLa cell and zebrafish infection models. core.ac.uknih.gov This demonstrates that the signaling molecule can attenuate the pathogen's ability to cause harm to the host. Similarly, the repression of Salmonella's virulence genes by cis-2-hexadecenoic acid leads to a reduction in its ability to invade host epithelial cells. nih.govresearchgate.net

Influence on Biofilm Formation, Development, and Dispersion

This compound and related DSF molecules are central to the regulation of the bacterial lifestyle switch between a motile, planktonic state and a sessile, biofilm state. medchemexpress.commedchemexpress.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which offer protection from environmental stresses and host immune responses.

Impairment of Biofilm Initiation

Several studies have demonstrated that DSF family molecules can prevent the initial stages of biofilm formation. nih.gov In S. maltophilia, this compound has been linked to the regulation of microcolony formation. nih.gov Analogs such as cis-2-decenoic acid have been shown to prevent biofilm formation by a range of bacteria, including P. aeruginosa and Escherichia coli, likely by maintaining the cells in a more metabolically active or dispersive state. nih.gov

Induction of Biofilm Dispersal Pathways

A key role of this compound is the induction of biofilm dispersal, a process where cells are released from a mature biofilm to colonize new areas. sigmaaldrich.comabcam.com This was first observed in X. campestris, where the molecule was found to cause the disaggregation of bacterial flocs. nih.gov In P. aeruginosa, the related molecule cis-2-decenoic acid has been identified as a native autoinducer of biofilm dispersion. nih.govasm.org It can trigger the breakdown of microcolonies within minutes of exposure. google.com The mechanism of action often involves the regulation of intracellular second messengers, such as cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), which in turn controls the switch from a sessile to a motile phenotype. pnas.org

Effects on Biofilm Matrix Composition and Structure

The integrity of a biofilm is highly dependent on its extracellular matrix. This compound signaling can alter the composition and structure of this matrix. In X. campestris, the DSF system regulates the production of the exopolysaccharide xanthan, a critical matrix component. The dispersal of biofilms is often associated with the enzymatic degradation of the matrix, a process that can be influenced by DSF signaling. While this compound was not found to have direct activity against xanthan, it induces the release of enzymes that may be involved in matrix modification. nih.gov In P. aeruginosa, treatment with dispersion-inducing compounds can lead to the disruption of the matrix, facilitating the release of bacterial cells. google.com

| Bacterial Species | Effect on Biofilm Initiation | Effect on Biofilm Dispersal | Effect on Biofilm Matrix |

|---|---|---|---|

| Xanthomonas campestris | Regulates microcolony formation nih.gov | Induces dispersal/floc disaggregation sigmaaldrich.comabcam.comnih.gov | Regulates xanthan production |

| Stenotrophomonas maltophilia | Regulates microcolony formation nih.gov | Involved in dispersal | Linked to changes in cell aggregation nih.gov |

| Pseudomonas aeruginosa | Inhibited by cis-2-decenoic acid nih.gov | Dispersal induced by cis-2-decenoic acid nih.govasm.orggoogle.com | Disruption of matrix structure during dispersal google.com |

| Escherichia coli | Inhibited by cis-2-decenoic acid nih.gov | Dispersal induced by cis-2-decenoic acid nih.gov | Not specified |

Interplay with Antimicrobial Susceptibility and Resistance

This compound, a member of the diffusible signal factor (DSF) family of quorum sensing molecules, plays a significant role in modulating the susceptibility of various microorganisms to antimicrobial agents. medchemexpress.comchemsrc.com This fatty acid signal is involved in complex communication systems within and between microbial species, influencing behaviors critical for survival, such as biofilm formation and virulence. medchemexpress.combiocat.com Its impact on antimicrobial resistance is multifaceted, involving the reversal of tolerance in persistent subpopulations and the regulation of genes associated with resistance.

Reversal of Antimicrobial Tolerance in Persister Cells

Persister cells are a subpopulation of dormant, metabolically inactive cells within a microbial community that exhibit high tolerance to antibiotics. nih.govresearchgate.net This tolerance contributes significantly to the recalcitrance of chronic, biofilm-related infections. nih.gov While not genetically resistant, their dormant state renders them impervious to many conventional antibiotics that target active cellular processes. psu.edu

Research has shown that fatty acid signaling molecules, including those structurally related to this compound, can "awaken" these persister cells, reverting them to a metabolically active and thus antimicrobial-susceptible state. nih.govasm.org For instance, the related molecule cis-2-decenoic acid has been demonstrated to increase the respiratory activity of persister cells in Pseudomonas aeruginosa and Escherichia coli. nih.gov This awakening is accompanied by an increase in the expression of metabolic markers such as 16S rRNA and ATP synthase. nih.gov By transitioning persisters out of their dormant state, these signaling molecules can act synergistically with antibiotics, leading to a significant reduction in viable cells and, in some cases, eradication of the persister population. nih.govpsu.edu The presence of cis-2-decenoic acid during persister cell isolation has been shown to decrease the number of persister cells formed in both P. aeruginosa and E. coli. nih.gov

| Organism | Effect of Related Fatty Acid Signal (cis-2-decenoic acid) | Outcome |

| Pseudomonas aeruginosa | Increases respiratory activity, reverts dormant state | Enhanced killing by antibiotics, reduction in persister cell formation. nih.govnih.gov |

| Escherichia coli | Increases respiratory activity, reverts dormant state | Enhanced killing by antibiotics, reduction in persister cell formation. nih.govnih.gov |

| Staphylococcus aureus | - | Significant decrease in persister cell viability when combined with antibiotics. nih.gov |

Modulation of Antibiotic Resistance Gene Expression

The influence of DSF signals extends to the genetic level by modulating the expression of genes associated with antibiotic resistance. While direct evidence for this compound's effect on specific resistance genes is an ongoing area of research, the broader family of DSF molecules is known to regulate virulence and stress response pathways that can be linked to antibiotic tolerance. chemsrc.comnih.gov For example, in Stenotrophomonas maltophilia, the production of a DSF signal has been associated with increased tolerance to antibiotics and heavy metals. nih.gov The search for novel therapeutic strategies increasingly focuses on targeting bacterial gene transcription to inhibit the development of resistance. mdpi.com Manipulating transcription regulatory factors, which can be influenced by signaling molecules like DSFs, presents a promising avenue to disrupt bacterial viability and overcome resistance mechanisms. mdpi.com

Control of Microbial Motility and Chemotaxis

This compound and other DSF family molecules are key regulators of microbial motility. nih.gov Depending on the bacterial species and the specific signal, these fatty acids can either promote or inhibit different forms of movement, such as swimming and swarming. For instance, in Xylella fastidiosa, a related DSF molecule, 12-methyl-tetradecenoic acid, has been found to abolish swarming motility. nih.gov This regulation of motility is often intertwined with the control of biofilm formation, where a transition from a motile, planktonic state to a sessile, biofilm state is a critical step. nih.gov The DSF signal produced by Pseudomonas aeruginosa, cis-2-decenoic acid, induces cells to transition from a biofilm to a planktonic, free-swimming phenotype. nih.gov

Regulation of Extracellular Polymeric Substances (EPS) and Enzyme Production

The production of extracellular polymeric substances (EPS) is a hallmark of biofilm formation, creating a protective matrix that encases the microbial community. aimspress.com this compound and related DSF signals are involved in regulating the synthesis of these EPS components, which primarily consist of polysaccharides, proteins, and extracellular DNA. nih.govaimspress.com In Stenotrophomonas maltophilia, the production of its DSF signal is linked to increased protease synthesis and cell aggregation, which are critical for biofilm maturation. nih.gov The composition of the EPS matrix can vary significantly depending on the microbial species and environmental cues, including the presence of signaling molecules. researchgate.net

| Organism | Effect of DSF Signaling | Regulated Components/Processes |

| Stenotrophomonas maltophilia | Increased production | Protease synthesis, cell aggregation, biofilm microcolony formation. nih.gov |

| Xanthomonas campestris | Regulation of production | Virulence factors, biofilm formation. nih.govsigmaaldrich.com |

Inter-kingdom Communication and Cross-species Signaling Mediated by this compound

This compound and the broader DSF family are not limited to communication within a single bacterial species; they are crucial mediators of inter-species and even inter-kingdom signaling. nih.govnih.gov These fatty acid signals can influence the behavior and physiology of a wide range of microorganisms, highlighting their role as a widespread chemical language in microbial communities. nih.gov

Bacterial-Fungal Interactions

The signaling activity of this compound extends across biological kingdoms, notably influencing fungal behavior. nih.govcaltagmedsystems.co.ukscbt.com It is recognized as a signal in extracellular communication systems involving both bacteria and fungi. biocat.com This cross-kingdom communication can have significant ecological implications, affecting symbiotic and pathogenic relationships. For example, in Xanthomonas campestris, the DSF signal inhibits the formation of hyphae in fungi. nih.gov This interaction demonstrates the ability of bacterial signals to directly modulate fungal development and morphology. The interplay between bacteria and fungi, often mediated by such chemical signals, is a critical factor in various environments, from agriculture to clinical settings. nih.gov

Bacterial-Bacterial Interspecies Communication

This compound, a diffusible signal factor (DSF), plays a crucial role in the intricate communication networks between different bacterial species. medchemexpress.comabcam.comchemsrc.comsigmaaldrich.combiocat.com This molecule, a type of α,β-unsaturated fatty acid, is a key component of quorum sensing (QS) systems, which allow bacteria to coordinate their behavior in a population-density-dependent manner. medchemexpress.comchemsrc.combiocat.com The ability of this compound to act as an interspecies signaling molecule highlights its importance in shaping the dynamics of microbial communities.

One of the well-documented examples of interspecies communication mediated by a related DSF, cis-2-dodecenoic acid (BDSF), involves the interaction between Burkholderia cenocepacia and Pseudomonas aeruginosa. nih.gov While produced by B. cenocepacia, BDSF can modulate the virulence of P. aeruginosa. nih.gov This cross-species signaling can interfere with the native QS systems of P. aeruginosa, demonstrating the influence of DSF-family signals beyond the species that produce them. nih.gov This interference can lead to significant changes in the behavior of the receiving bacteria, including alterations in virulence factor production and biofilm formation. nih.govnih.gov

The functions regulated by this compound and its analogs in various bacteria are extensive. In organisms like Xanthomonas campestris, Xanthomonas oryzae, Stenotrophomonas maltophilia, and Burkholderia multivorans, these signaling molecules are involved in regulating virulence, biofilm formation, and tolerance to antibiotics. nih.gov For instance, in S. maltophilia, the production of a similar DSF has been linked to modifications in the lipopolysaccharide (LPS) composition, increased protease synthesis, and enhanced cell aggregation. nih.gov

The table below summarizes the functions of this compound and related DSF molecules in different bacterial species, illustrating the breadth of its influence on bacterial physiology and behavior.

| Bacterial Species | Regulated Functions |

| Xanthomonas campestris | Virulence, Biofilm formation |

| Xanthomonas oryzae | Virulence, Biofilm formation |

| Stenotrophomonas maltophilia | Virulence, Biofilm formation, Changes in LPS, Protease synthesis, Cell aggregation, Antibiotic tolerance |

| Burkholderia multivorans | Virulence, Biofilm formation |

This table illustrates the diverse roles of this compound and related DSF signals in mediating bacterial processes.

Ecological and Environmental Roles of this compound Signaling

The influence of this compound extends beyond bacterial interactions and into the broader ecological context, particularly in the interactions between microbes and plants, and within soil microbial communities.

Contribution to Plant-Microbe Symbioses and Pathogenesis

As a signaling molecule, this compound is integral to the communication between bacteria and their plant hosts. In the context of pathogenesis, this molecule, produced by plant pathogenic bacteria like Xanthomonas campestris pv. campestris, synchronizes the expression of virulence genes. abcam.comsigmaaldrich.com This coordinated expression of virulence factors is critical for the pathogen to successfully invade and colonize the host plant. The regulation of biofilm formation by this compound is also a key aspect of its role in pathogenesis, as biofilms can protect the bacteria from the plant's defense mechanisms and environmental stresses. medchemexpress.comchemsrc.combiocat.com

Conversely, the signaling pathways involving fatty acids are also implicated in plant defense responses. Plants can recognize and respond to microbial signals, and their own lipoxygenase (LOX) pathways produce oxylipins that are involved in defense against pathogens. mdpi.com While not directly mentioning this compound, the intricate network of fatty acid-based signaling in plant-microbe interactions suggests a complex interplay of signals from both the microbe and the host.

Role in Soil Microbial Ecology

The soil environment is a complex ecosystem teeming with a vast diversity of microorganisms. Communication between these microbes is essential for the functioning of the soil ecosystem, and this compound is a key player in these interactions. As a diffusible signal, it can travel through the soil matrix and influence the behavior of a wide range of soil-dwelling bacteria.

The functions regulated by this compound, such as biofilm formation and the production of extracellular enzymes, have significant implications for soil ecology. nih.gov Biofilms can contribute to soil structure and nutrient cycling, while extracellular enzymes are crucial for the decomposition of organic matter. The ability of this signaling molecule to influence these processes suggests its importance in maintaining the health and functionality of soil microbial communities.

The table below outlines the ecological and environmental roles of this compound signaling.

| Ecological Context | Role of this compound |

| Plant-Microbe Interactions | |

| Pathogenesis | Synchronization of virulence gene expression in pathogenic bacteria; Regulation of biofilm formation. |

| Soil Microbial Ecology | |

| Interspecies Communication | Mediates interactions between different soil bacteria. |

| Ecosystem Function | Influences biofilm formation, which can impact soil structure; Regulates the production of enzymes involved in nutrient cycling. |

This table summarizes the significant contributions of this compound signaling to various ecological and environmental processes.

Biosynthesis, Perception, and Signal Transduction Pathways of Cis 11 Methyl 2 Dodecenoic Acid

Enzymatic Machinery for cis-11-Methyl-2-dodecenoic acid Biosynthesis

The synthesis of this compound, a diffusible signal factor (DSF), is a multi-step process orchestrated by a dedicated set of enzymes.

Role of RpfF and Related Synthases in Fatty Acid Desaturation and Hydrolysis

The key enzyme responsible for the biosynthesis of DSF is RpfF. nih.gov RpfF is a dual-function enzyme possessing both 3-hydroxyacyl-acyl carrier protein (ACP) dehydratase and thioesterase activities. nih.gov The dehydratase function of RpfF is responsible for introducing the cis-double bond at the second position of the fatty acid chain, a critical step in forming the unsaturated fatty acid. Following desaturation, the thioesterase activity of RpfF cleaves the thioester bond that links the newly synthesized fatty acid to the acyl carrier protein (ACP), releasing it as a free fatty acid. nih.gov

While RpfF is central to DSF synthesis, its thioesterase activity is not strictly specific to the DSF precursor. This broad specificity can lead to the cleavage of other acyl-ACPs, which are intermediates in membrane lipid synthesis. nih.gov This action can potentially disrupt cell membrane formation by releasing nascent acyl chains into the medium as free fatty acids. nih.gov To counteract this, another enzyme, RpfB, which functions as a fatty acyl-CoA ligase, is required. nih.gov RpfB activates these free fatty acids into their CoA esters, allowing them to be re-utilized for membrane lipid synthesis. nih.gov

Precursor Utilization in this compound Production

The biosynthesis of this compound utilizes intermediates from the fatty acid synthesis (FAS) pathway. The specific precursor is a 3-hydroxyacyl-acyl carrier protein (ACP). nih.gov The RpfF enzyme directly acts on this intermediate, catalyzing the dehydration and subsequent release of the final DSF molecule. nih.gov The branched methyl group at the 11th position is derived from branched-chain amino acid metabolism, which provides the initial primer for the fatty acid synthesis that leads to this specific branched-chain fatty acid.

Genetic Regulation of this compound Synthesis

The production of this compound is tightly controlled at the genetic level to ensure its synthesis occurs in a coordinated and cell-density-dependent manner.

Identification and Characterization of the rpf Gene Cluster

The genes responsible for the synthesis and perception of DSF are located within the rpf (regulation of pathogenicity factors) gene cluster. This cluster was initially identified in Xanthomonas campestris pv. campestris. The core genes within this cluster include rpfF, which encodes the DSF synthase, and rpfC and rpfG, which encode the two-component system responsible for DSF perception and signal transduction. apsnet.org Another gene, rpfB, located adjacent to rpfF, encodes the fatty acyl-CoA ligase that plays a role in counteracting the broad-spectrum thioesterase activity of RpfF. nih.govnih.gov

Transcriptional Control of Biosynthetic Genes

The transcription of the rpf genes is subject to complex regulation. The sensor kinase RpfC acts as a negative regulator of DSF synthesis. nih.gov At low cell densities, RpfC interacts with RpfF, inhibiting its enzymatic activity and thus limiting DSF production. nih.gov This interaction ensures that DSF is only produced in significant amounts when the bacterial population reaches a certain density. The expression of rpf genes is also influenced by global regulatory networks within the cell, including those involving the cyclic AMP receptor protein (Crp). nih.gov

Mechanisms of this compound Perception

The perception of this compound is mediated by a sophisticated two-component signal transduction system, primarily involving the proteins RpfC and RpfG. apsnet.orgasm.org

RpfC is a hybrid sensor kinase with a complex structure that includes five transmembrane domains and a periplasmic sensor loop at its N-terminus. apsnet.org The DSF signal molecule binds to the N-terminal sensor region of RpfC. asm.org This binding event induces a conformational change in RpfC, which alleviates the autoinhibition of its kinase activity. asm.org Once activated, RpfC autophosphorylates a conserved histidine residue within its kinase domain. researchgate.net

The phosphoryl group is then transferred to a response regulator protein, RpfG. nih.govresearchgate.net The phosphorylation of RpfG activates its HD-GYP domain, which functions as a phosphodiesterase. asm.org This activated phosphodiesterase then degrades the second messenger molecule, cyclic dimeric GMP (c-di-GMP). nih.govasm.org The resulting decrease in the intracellular concentration of c-di-GMP leads to the release of a global transcriptional regulator, Clp, which can then bind to the promoters of target genes and modulate their expression, ultimately controlling various cellular processes such as virulence factor production and biofilm formation. nih.gov In addition to the primary RpfC/RpfG pathway, evidence suggests the existence of a second DSF sensor, RpfS, which can regulate a different set of genes independently of RpfC and RpfG. researchgate.net

Structure and Function of Receptor Proteins (e.g., RpfC, RpfR)

The perception of DSF signals is primarily mediated by two core types of receptor proteins: the RpfC/RpfG two-component system, first identified in xanthomonads, and RpfR, a protein containing PAS, GGDEF, and EAL domains, first described in Burkholderia species. nih.govpnas.org

In Xanthomonas campestris, the RpfC protein acts as the sensor for DSF. nih.govresearchgate.net It is a hybrid sensor kinase located in the cytoplasmic membrane. researchgate.net RpfC has a dual function: it positively regulates the expression of virulence genes and negatively controls the synthesis of DSF itself. researchgate.net The negative regulation of DSF synthesis is achieved through a protein-protein interaction between the REC domain of RpfC and the DSF synthase, RpfF. nih.gov In contrast, the positive regulation of virulence factors requires the phosphorelay capabilities of RpfC. nih.gov The input region of RpfC, which includes sensor and transmembrane helices, is crucial for detecting DSF. researchgate.net

RpfR, found in bacteria like Burkholderia cenocepacia, is another type of receptor for DSF-family signals, specifically for cis-2-dodecenoic acid (BDSF). pnas.orgnih.gov Unlike the RpfC/RpfG system, RpfR is a single protein that contains domains for signal perception (PAS), synthesis of cyclic di-GMP (GGDEF), and degradation of cyclic di-GMP (EAL). pnas.org This structure allows RpfR to directly link the perception of the quorum-sensing signal to the regulation of intracellular second messenger levels. pnas.org

Ligand Binding and Conformational Changes

The binding of a ligand, such as this compound, to its receptor protein induces conformational changes that are critical for initiating the downstream signaling cascade. nih.gov This principle is well-established in receptor biology and can be studied using techniques like differential scanning fluorimetry (DSF), which measures changes in protein thermal stability upon ligand binding. nih.govspringernature.comnih.gov

When DSF concentrations increase in the extracellular environment, as occurs at high cell densities, the signal molecule binds to the sensor domain of RpfC. researchgate.netresearchgate.net This binding event is thought to trigger a conformational change in RpfC. researchgate.net This change initiates the autophosphorylation of RpfC and the subsequent phosphorelay to its cognate response regulator, RpfG. researchgate.net Furthermore, this conformational shift leads to the release of RpfF, the DSF synthase, from its complex with RpfC, thereby derepressing DSF synthesis. researchgate.net

In the case of RpfR, the binding of its ligand, BDSF, to the PAS sensor domain is believed to induce a conformational change that alters the enzymatic activities of the attached GGDEF and EAL domains. pnas.org This allosteric regulation allows the cell to rapidly respond to changes in population density by modulating the intracellular concentration of cyclic di-GMP. pnas.org

Intracellular Signal Transduction Networks

The perception of this compound and related signals triggers complex intracellular signaling networks that ultimately lead to changes in gene expression and bacterial behavior. These networks often involve two-component systems and the modulation of second messenger concentrations.

Role of Two-Component Systems in Signal Relaying

Two-component systems (TCS) are a primary mechanism for signal transduction in bacteria, allowing them to sense and respond to environmental stimuli. mdpi.com The RpfC/RpfG system in Xanthomonas campestris is a classic example of a TCS involved in DSF signaling. nih.govresearchgate.net

Upon binding DSF, the sensor kinase RpfC autophosphorylates. researchgate.net This phosphate (B84403) group is then transferred to the response regulator, RpfG. researchgate.net RpfG is a multi-domain protein that includes an HD-GYP domain, which functions as a phosphodiesterase to hydrolyze the second messenger cyclic di-GMP. researchgate.netnih.gov The phosphorylation of RpfG by RpfC activates its phosphodiesterase activity, leading to a decrease in the intracellular levels of cyclic di-GMP. nih.govnih.gov This change in second messenger concentration is a key step in relaying the DSF signal to downstream regulatory components. nih.gov

Involvement of Secondary Messengers, such as Cyclic di-GMP

Cyclic di-GMP is a ubiquitous bacterial second messenger that plays a crucial role in regulating various cellular processes, including biofilm formation, motility, and virulence. nih.govresearchgate.net The intracellular concentration of cyclic di-GMP is controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize it from two GTP molecules and contain a GGDEF domain, and phosphodiesterases (PDEs), which degrade it and typically possess an EAL or HD-GYP domain. nih.govresearchgate.net

In the context of DSF signaling in Xanthomonas, the RpfC/RpfG system directly modulates cyclic di-GMP levels. nih.govnih.gov The activation of the RpfG phosphodiesterase upon DSF perception leads to a reduction in the cellular pool of cyclic di-GMP. nih.govnih.gov This decrease in cyclic di-GMP levels is a critical signal that influences the expression of virulence factors and biofilm formation. nih.govnih.gov High levels of cyclic di-GMP are often associated with a sessile, biofilm-forming lifestyle, while low levels tend to promote motility and the expression of virulence factors in pathogenic bacteria. researchgate.net

In Burkholderia cenocepacia, the RpfR receptor directly couples DSF signal perception to cyclic di-GMP turnover. pnas.org Upon binding BDSF, RpfR's phosphodiesterase activity is stimulated, leading to the degradation of cyclic di-GMP. pnas.orgresearchgate.net

Downstream Gene Regulation and Phenotypic Outputs

The changes in intracellular cyclic di-GMP concentrations initiated by DSF signaling lead to the regulation of a wide array of downstream genes, resulting in altered phenotypes. nih.govresearchgate.net Cyclic di-GMP exerts its regulatory effects by binding to various effector molecules, including transcription factors and riboswitches. nih.govresearchgate.net

In Xanthomonas campestris, the Rpf/DSF signaling system, through its control of cyclic di-GMP levels, positively regulates the synthesis of virulence factors such as extracellular enzymes and the extracellular polysaccharide xanthan. nih.govnih.gov It also influences biofilm formation and motility. nih.gov For instance, low cyclic di-GMP levels resulting from DSF signaling can lead to the activation of transcription factors that control the expression of genes involved in virulence. nih.gov

The phenotypic outputs of DSF signaling can include the modulation of antibiotic resistance. nih.gov In some cases, DSF-family signals have been shown to enhance the susceptibility of bacteria to certain antibiotics, potentially by affecting drug efflux systems and biofilm formation. nih.gov

Comparative Analysis of DSF Biosynthesis and Signaling Across Diverse Microbial Taxa

While the core components of DSF biosynthesis and signaling were first elucidated in Xanthomonas campestris, subsequent research has revealed both conserved and divergent features across a range of microbial taxa. nih.gov

Genomic studies have shown that the rpfF, rpfG, and rpfC gene cluster, and by extension DSF-mediated signaling, is conserved throughout the xanthomonads. nih.gov DSF signaling is also known to influence virulence in Xylella fastidiosa and the opportunistic human pathogen Stenotrophomonas maltophilia. nih.gov However, the effect of DSF can vary; in most of these bacteria, it positively influences virulence, but in Xylella fastidiosa, mutants deficient in DSF show enhanced virulence. nih.gov

The structural diversity of DSF signals themselves also contributes to the complexity of these signaling systems. While this compound is the paradigm DSF from Xanthomonas campestris, other structurally related molecules are produced by different bacteria. nih.gov For example, Burkholderia cenocepacia produces cis-2-dodecenoic acid (BDSF), which lacks the methyl group at the C11 position. pnas.org Some Burkholderia species also produce cis,cis-11-methyldodeca-2,5-dienoic acid. nih.gov

The mechanisms of signal perception also show diversity. While the RpfC/RpfG two-component system is common in xanthomonads, Burkholderia species utilize the RpfR receptor, which integrates signal perception and cyclic di-GMP turnover into a single protein. nih.govpnas.org In Xylella fastidiosa, the DSF synthase RpfF appears to have a dual role, not only in synthesizing the signal but also in being required for the response to the signal, a feature not observed in Xanthomonas campestris. nih.gov

This comparative analysis highlights that while the general framework of DSF-family signaling is conserved, there are significant variations in the specific signals produced, the receptor proteins utilized, and the downstream regulatory networks across different bacterial species.

Structure Activity Relationship Sar and Synthetic Analogues of Cis 11 Methyl 2 Dodecenoic Acid

Identification of Crucial Structural Features for Bioactivity

The biological activity of cis-11-Methyl-2-dodecenoic acid is intricately linked to its specific chemical architecture. Key features, including the configuration of the double bond and the characteristics of the alkyl chain, are paramount for its function as a diffusible signal factor (DSF) in quorum sensing.

Significance of the cis-2 Double Bond

The presence and configuration of the α,β-unsaturated double bond are fundamental to the bioactivity of this compound. Research has consistently demonstrated that the cis (or Z) configuration of the double bond at the C-2 position is a critical determinant of its signaling efficacy. This specific geometry is believed to be essential for the molecule to bind effectively to its cognate receptor proteins, thereby initiating the downstream signaling cascade that regulates processes such as biofilm formation and virulence factor production in various bacteria. The rigidity conferred by the cis-double bond holds the molecule in a specific conformation that is recognized by the receptor's binding pocket.

Importance of Alkyl Chain Length and Branching (e.g., C12 backbone, C11 methyl group)

The length and branching of the alkyl chain of this compound are also crucial for its biological activity. The C12 carbon backbone is considered an optimal length for potent signaling in many DSF-responsive systems. Deviations from this length can lead to a significant reduction in activity.

Furthermore, the methyl branch at the C11 position is a key specificity determinant. The presence of this methyl group distinguishes it from other DSF family members, such as cis-2-dodecenoic acid (BDSF), and contributes to its specific interactions with its receptor. The position of this methyl group is also important, with studies on related molecules like cis-10-methyl-2-dodecenoic acid (IDSF) showing that a shift in the methyl branch position can alter the signaling specificity and activity profile of the molecule. This highlights the precise structural requirements of the receptor binding site, which can discriminate between closely related fatty acid structures.

Differential Activities of this compound Isomers

The stereochemistry of this compound and the saturation of its double bond have profound effects on its biological activity. Comparative studies of its isomers and analogues have provided valuable insights into the structural requirements for its function.

Comparative Biological Evaluation of cis and trans Stereoisomers

The geometric isomerism at the C-2 double bond is a critical factor for the bioactivity of 11-Methyl-2-dodecenoic acid. In a DSF bioassay, the cis isomer, this compound, is significantly more potent than its trans counterpart. The minimum concentration of the cis isomer required to induce a DSF biosensor is approximately 0.5 µM. youtube.com In stark contrast, the trans isomer is about 200-fold less active, requiring a much higher concentration to elicit a similar response. youtube.com This dramatic difference in activity underscores the stringent stereochemical requirements of the DSF receptor system, which is finely tuned to recognize the specific spatial arrangement of the cis configuration.

Activity Profiles of Saturated Analogues

Table 1: Comparative Bioactivity of this compound and its Isomers/Analogues

| Compound | Configuration | Saturation | Relative Activity |

|---|---|---|---|

| This compound | cis | Unsaturated | High |

| trans-11-Methyl-2-dodecenoic acid | trans | Unsaturated | Low (approx. 200-fold less active than cis isomer) youtube.com |

Design and Synthesis of this compound Derivatives and Analogues

The critical role of this compound in bacterial communication has spurred the design and synthesis of its derivatives and analogues. These synthetic efforts aim to develop potent agonists or antagonists of the DSF signaling pathway, which could have applications in managing bacterial infections and biofilm formation.

The synthesis of this compound and its analogues often involves stereoselective methods to control the geometry of the C-2 double bond. One common approach is the use of the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the formation of the Z-isomer. The synthesis typically starts from a suitable aldehyde and a phosphonate (B1237965) ylide. For instance, the synthesis of this compound could start from 10-methylundecanal, which is then reacted with a phosphonoacetate derivative under conditions that promote the formation of the cis-alkene.

Researchers have also explored the synthesis of various derivatives by modifying the carboxylic acid moiety or the alkyl chain. For example, the carboxylic acid can be converted to esters or amides to investigate the importance of the acidic group for activity and to potentially improve pharmacokinetic properties. Modifications to the alkyl chain, such as altering its length, introducing different branching patterns, or incorporating cyclic structures, have been explored to probe the steric and hydrophobic requirements of the DSF receptor. These synthetic analogues are then subjected to biological evaluation to determine their activity as quorum sensing modulators. For example, the synthesis of sulfonamide-based bioisosteric derivatives of the related DSF molecule, Burkholderia DSF (BDSF), has been reported as a strategy to create more stable analogues with potential quorum sensing inhibitory activity. zenodo.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-11-Methyl-2-dodecenoic acid |

| 11-Methyldodecanoic acid |

| cis-2-dodecenoic acid |

| cis-10-methyl-2-dodecenoic acid |

| 10-methylundecanal |

Rational Design Strategies for Enhanced or Modulated Activity

The rational design of analogues of this compound, a key diffusible signal factor (DSF), is a strategic approach to modulate quorum sensing (QS) and associated behaviors in various bacteria. nih.gov The primary goal is to develop molecules that can either mimic, enhance, or antagonize the natural signal, thereby controlling virulence, biofilm formation, and antibiotic resistance. nih.gov

A key strategy revolves around the understanding that the cis-2-unsaturated fatty acid structure is the signature motif for the DSF family of signals. nih.gov The activity of these molecules is highly dependent on the stereochemistry of the double bond and the length and branching of the acyl chain. For instance, the natural cis-isomer of 11-methyl-2-dodecenoic acid is significantly more active than its trans counterpart, indicating that the spatial arrangement of the molecule is critical for receptor binding and activation.

One successful approach to modulating activity involves the synthesis of structural analogues that can compete with the natural DSF for binding to its receptor. nih.gov In Pseudomonas aeruginosa, which does not produce this compound but can respond to it, the sensor kinase PA1396 is a key receptor for DSF-family signals. nih.gov By designing and synthesizing various analogues of DSF, researchers have identified compounds that can act as antagonists, blocking the receptor and preventing the downstream signaling cascade that leads to increased biofilm formation and antibiotic tolerance. nih.gov Some synthetic analogues have even been shown to act as inverse agonists, reducing the basal activity of the receptor and leading to a decrease in biofilm formation. nih.gov

These design strategies often involve modifications at several key positions of the fatty acid molecule:

The Carboxylic Acid Head Group: Alterations to this group can affect the molecule's solubility and its interaction with the binding pocket of the receptor.

The Acyl Chain Length: Varying the number of carbon atoms in the chain can influence the specificity and potency of the analogue for different bacterial receptors.

The Methyl Branch: The position and presence of the methyl group can be modified to fine-tune the binding affinity and activity of the analogue.

Through such rational design, synthetic analogues can be developed as lead compounds for novel antimicrobial therapies that disrupt bacterial communication rather than directly killing the cells, a strategy that may reduce the selective pressure for resistance development. nih.gov

Development of Novel Reaction Schemes for Production

The development of novel reaction schemes for the production of this compound and its analogues is crucial for advancing research into their biological functions and therapeutic potential. While the natural biosynthesis provides a template, chemical synthesis offers the flexibility to create a diverse range of analogues for structure-activity relationship (SAR) studies.

The biosynthesis of DSF in bacteria like Xanthomonas campestris is catalyzed by the enzyme RpfF, which exhibits both dehydratase and thioesterase activity. nih.gov This enzyme converts 3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP and subsequently cleaves the thioester bond to release the free fatty acid. nih.gov This natural two-step mechanism can inspire chemoenzymatic approaches for the synthesis of DSF and its derivatives.

In terms of purely chemical synthesis, several methods for producing unsaturated fatty acids can be adapted. One common strategy is the Wittig reaction , which is widely used to form carbon-carbon double bonds. This reaction can be employed to create the cis-double bond at the C2 position with high stereoselectivity by carefully choosing the appropriate reagents and reaction conditions.

More recently, solid-phase synthesis has emerged as a powerful technique for the rapid and precise synthesis of complex molecules like polyunsaturated fatty acids. u-tokyo.ac.jp This method, traditionally used for peptides and nucleic acids, can be adapted to create a library of DSF analogues by sequentially adding building blocks to a solid support. u-tokyo.ac.jp This approach is highly amenable to combinatorial chemistry, allowing for the efficient generation of a wide variety of structures for screening.

The general steps in a potential synthetic route could involve:

Protection of the carboxylic acid group of a suitable starting material.

Introduction of the cis-double bond using a stereoselective method like the Wittig reaction or a metal-catalyzed cross-coupling reaction.

Elongation of the carbon chain to the desired length.

Introduction of the methyl group at the appropriate position.

Deprotection of the carboxylic acid to yield the final product.

By developing and refining these synthetic schemes, researchers can produce a wide array of novel analogues to probe the intricacies of DSF-mediated quorum sensing.

Functional Characterization of Synthetic Analogues in Microbial Systems

The functional characterization of synthetic analogues of this compound in microbial systems is essential to determine their biological activity and potential as modulators of bacterial behavior. These studies typically involve assessing the ability of the analogues to influence phenotypes regulated by DSF signaling, such as biofilm formation, virulence factor production, and antibiotic susceptibility. nih.gov

A key microbial system for characterizing DSF analogues is the opportunistic pathogen Pseudomonas aeruginosa. Although this bacterium does not produce this compound, its virulence and biofilm formation are influenced by DSF-family signals produced by other bacteria in polymicrobial environments. nih.gov The sensor kinase PA1396 in P. aeruginosa is a known receptor for these signals. nih.gov

Studies have shown that synthetic analogues can have a range of effects on PA1396 activity. For example, some analogues act as antagonists , competitively inhibiting the binding of natural DSF and thereby blocking the downstream signaling pathway. This can lead to a reduction in biofilm formation and an increased sensitivity to antibiotics. nih.gov Other analogues have been identified as inverse agonists , which not only block the receptor but also reduce its basal level of activity, leading to an even greater decrease in biofilm formation. nih.gov

The functional characterization of these analogues often involves a combination of in vitro and in vivo assays. In vitro assays may include:

Biofilm formation assays: Quantifying the ability of the analogues to inhibit or disperse biofilms on various surfaces.

Gene expression analysis: Using techniques like quantitative reverse transcription PCR (qRT-PCR) to measure the effect of the analogues on the expression of genes involved in virulence and biofilm formation. nih.gov

Enzyme activity assays: For example, measuring the autophosphorylation of the receptor kinase in the presence of the analogues to determine if they act as agonists or antagonists. nih.gov

The following table summarizes the activity of a selection of DSF family members and a synthetic analogue:

| Compound Name | Structure | Effect on Biofilm Formation | Receptor Interaction |

| This compound | C13H24O2 | Potent inducer in some species | Agonist |

| trans-11-Methyl-2-dodecenoic acid | C13H24O2 | Significantly lower activity than cis-isomer | Weak agonist/inactive |

| 11-Methyl-dodecanoic acid | C13H26O2 | Inactive | Inactive |

| C23 (a synthetic analogue) | Not specified in source | Inverse agonist, reduces biofilm formation | Inverse agonist of PA1396 |

These characterization studies are crucial for identifying promising lead compounds for the development of novel anti-biofilm agents and adjuvants to enhance the efficacy of existing antibiotics. nih.gov

Advanced Methodologies for Investigating Cis 11 Methyl 2 Dodecenoic Acid Biology

Chromatographic and Spectrometric Techniques for Detection and Structural Elucidation

The detection and structural confirmation of cis-11-Methyl-2-dodecenoic acid and its analogs rely heavily on the combination of chromatography and mass spectrometry. High-performance liquid chromatography (HPLC) is a primary tool for the separation and purification of these fatty acid signals from complex biological extracts. nih.govnih.gov Coupled with mass spectrometry (MS), typically electrospray ionization (ESI-MS), it allows for the determination of the molecular weight of the signaling molecules. nih.govnih.gov For instance, the analysis of culture supernatants from Burkholderia multivorans using this approach revealed a compound with an m/z value corresponding to the molecular formula of this compound. nih.gov

Gas chromatography-mass spectrometry (GC-MS) provides another powerful method for both quantification and structural elucidation. nih.gov Derivatization of the fatty acid, for example, by creating pentafluorobenzyl (PFB) esters, can enhance its volatility and ionization efficiency, allowing for sensitive detection in the negative-ion chemical ionization mode. nih.gov Furthermore, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in unambiguously determining the chemical structure, including the cis-configuration of the double bond, which is critical for the biological activity of the molecule. nih.gov

Table 1: Chromatographic and Spectrometric Techniques

| Technique | Application in cis-11-Methyl-2-dodecenoic acid Research | Key Findings |

|---|---|---|

| HPLC-MS | Separation and identification from bacterial culture supernatants. | Enabled the initial discovery and characterization of DSF family members. |

| GC-MS | Quantification and structural analysis, often after derivatization. | Confirmed the enzymatic production of related fatty acid epoxides. nih.gov |

| NMR Spectroscopy | Definitive structural elucidation. | Confirmed the cis isomer as the active form of the signal molecule. nih.gov |

Genetic Engineering and Mutagenesis Approaches for Pathway Dissection

Genetic manipulation has been fundamental to dissecting the biosynthetic pathway of this compound. The rpf (regulation of pathogenicity factors) gene cluster, which is central to DSF signaling, has been a primary target for these studies. nih.govpnas.orgnih.gov The gene rpfF encodes the DSF synthase, a key enzyme responsible for the production of the signal molecule. nih.govoup.comresearchgate.net

Site-directed mutagenesis and the creation of in-frame deletion mutants of rpfF have been instrumental in confirming its role. nih.govpnas.org For example, in Xanthomonas campestris, deletion of rpfF abolishes the production of this compound and leads to a loss of virulence and biofilm dispersal, phenotypes that can be restored by the addition of exogenous DSF. pnas.orgnih.gov These genetic approaches have also been used to study the function of other genes in the rpf cluster, such as rpfB, which is also implicated in DSF synthesis, and rpfC and rpfG, which are involved in signal perception and transduction. nih.govnih.govresearchgate.net

Furthermore, heterologous expression of the rpfF gene in non-DSF-producing bacteria has been used to demonstrate its sufficiency for DSF synthesis and to study the effects of the signal molecule in different bacterial species. oup.com These genetic tools have not only clarified the biosynthetic pathway but also provided a means to study the downstream effects of this compound signaling.

Transcriptomic, Proteomic, and Metabolomic Profiling of Signaling Responses

Understanding the global cellular response to this compound requires a systems-level approach, integrating transcriptomics, proteomics, and metabolomics. Transcriptomic analysis, typically using RNA-sequencing, has been employed to identify genes that are differentially expressed in response to DSF signaling. For instance, studies on Acinetobacter baumannii with a deleted abaI gene (an rpfF homolog) revealed significant changes in the expression of genes involved in arginine biosynthesis, purine (B94841) metabolism, biofilm formation, and the type VI secretion system. pnas.org

Proteomic profiling, often using mass spectrometry-based techniques, can identify changes in the protein landscape of a cell upon exposure to this compound. This can reveal the downstream effectors of the signaling cascade, including enzymes, structural proteins, and regulatory factors. nih.gov Metabolomic analyses, on the other hand, can provide a snapshot of the metabolic state of the cell and how it is altered by DSF signaling, for example by influencing the production of secondary metabolites like pigments. plos.org

Table 2: Omics Approaches in DSF Signaling Research

| Omics Field | Methodology | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identification of genes regulated by cis-11-Methyl-2-dodecenoic acid. |

| Proteomics | Mass Spectrometry | Characterization of protein expression changes in response to the signal. |

| Metabolomics | GC-MS, LC-MS | Understanding the impact of the signal on cellular metabolism. |

Structural Biology of this compound Receptors and Synthases

A detailed molecular understanding of how this compound is synthesized and perceived requires the determination of the three-dimensional structures of the key proteins involved.

X-ray crystallography has been pivotal in revealing the atomic details of DSF receptors and synthases. plos.orgnih.govnih.gov The crystal structure of the DSF receptor from Burkholderia cenocepacia, RpfR, in complex with its cognate signal, cis-2-dodecenoic acid (BDSF), has been solved, providing insights into the molecular basis of ligand recognition. plos.orgnih.gov These studies have highlighted the importance of the cis-2 double bond for the biological activity of the DSF family of molecules. nih.gov The structure of the RpfR N-terminal domain has also been determined, revealing a novel interaction with the DSF synthase, RpfF. nih.govnih.gov NMR spectroscopy complements X-ray crystallography and is particularly useful for studying protein dynamics and interactions in solution.

In conjunction with experimental structural data, computational modeling plays an important role in understanding the intricacies of ligand-receptor interactions. Molecular docking simulations can be used to predict the binding mode of this compound to its receptor, helping to rationalize the observed binding affinities and specificities. While specific computational docking studies for this compound are not extensively reported, the available crystal structures of DSF receptors provide a solid foundation for such in silico investigations. plos.orgnih.gov These models can guide the design of synthetic analogs with altered activities and help in the development of inhibitors of DSF signaling.

Quantitative Bioassay Development for Signaling Activity Assessment

The quantification of this compound activity is essential for studying its biological roles. Various bioassays have been developed for this purpose, ranging from simple reporter-based systems to more sophisticated biosensors. nih.govmdpi.comsemanticscholar.orgresearchgate.net

A common approach involves the use of a reporter strain that produces a measurable output, such as a colored or fluorescent product, in response to DSF. nih.gov For example, a bioassay using a specific Xanthomonas campestris mutant can detect DSF-like activity through the formation of a blue halo on an indicator plate. nih.gov The minimum concentration of this compound required for the induction of a DSF biosensor has been determined to be approximately 0.5 µM. nih.gov

More advanced biosensors based on Förster Resonance Energy Transfer (FRET) are also being developed. mdpi.comsemanticscholar.orgresearchgate.netnih.govnih.gov These genetically encoded biosensors can provide real-time, in vivo measurements of DSF concentrations with high sensitivity and spatial resolution. nih.govnih.gov The development of such quantitative bioassays is crucial for dissecting the dynamics of DSF signaling and for screening for compounds that can modulate this important communication system.

Advanced Imaging Techniques for Biofilm Analysis and Morphological Transitions.

Advanced imaging techniques are indispensable for visualizing the structural and morphological changes induced by this compound in microbial communities. Techniques such as Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) have been instrumental in this regard.

Confocal Laser Scanning Microscopy (CLSM) has been employed to study the architecture of biofilms, particularly in the context of DSF-producing bacteria like Xanthomonas campestris. nih.govresearchgate.net In its wild-type form, Xanthomonas campestris is capable of forming structured biofilms. apsnet.org However, studies have shown that an excess of DSF can inhibit the formation of these structured biofilms. nih.gov CLSM allows for the three-dimensional visualization of these biofilms, revealing how DSF signaling is finely balanced during their formation. apsnet.org For instance, CLSM can be used to observe the development of microcolonies into structured biofilms in wild-type strains, and the lack of such structures in mutants with altered DSF signaling. nih.govapsnet.org

Scanning Electron Microscopy (SEM) is another powerful tool for analyzing the morphological transitions in microorganisms, such as the yeast-to-hyphae transition in Candida albicans. nih.gov This transition is a key virulence factor, and it has been reported that DSF can interfere with this process. researchgate.net While direct SEM studies specifically imaging the effect of this compound on C. albicans are not extensively detailed in the available literature, the methodology is standard for observing such morphological changes. nih.govresearchgate.net SEM provides high-resolution images of the cell surface, which would allow for detailed analysis of how the compound inhibits hyphal formation, leading to aberrant or collapsed hyphal structures. nih.gov

The table below summarizes the applications of these advanced imaging techniques in the context of research related to this compound and similar signaling molecules.

| Imaging Technique | Application in Biofilm and Morphology Research | Organism(s) of Interest | Key Findings |

| Confocal Laser Scanning Microscopy (CLSM) | Visualization of 3D biofilm architecture and structure. | Xanthomonas campestris | DSF signaling is crucial for the formation of structured biofilms, and an excess of DSF can inhibit this process. nih.govapsnet.org |

| Scanning Electron Microscopy (SEM) | Analysis of cellular morphology and surface structures. | Candida albicans | Can be used to visualize the inhibition of the yeast-to-hyphae transition, a key virulence factor. nih.govresearchgate.net |

In Vivo and Ex Vivo Model Systems for Pathogenicity and Host Response Studies.

To understand the full biological impact of this compound, particularly concerning its role in pathogenicity and the host response, in vivo and ex vivo models are essential.

In Vivo Models: The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying host-pathogen interactions and for screening bioactive compounds. nih.govnih.gov Its short lifespan, genetic tractability, and conserved innate immune pathways make it a suitable model for high-throughput screening of compounds that may modulate host responses or pathogen virulence. nih.gov While specific studies using C. elegans to investigate the direct effects of this compound on host response and pathogenicity are not widely documented, this model system holds significant potential. It could be used to assess the toxicity of the compound, its impact on the nematode's lifespan, and its ability to protect against or exacerbate infections with pathogens like Xanthomonas campestris or even opportunistic human pathogens whose virulence might be affected by this signaling molecule. nih.govnih.gov Furthermore, animal models have been used to study the pathogenicity of Xanthomonas campestris, where the role of the hrp genes, which are involved in pathogenicity, has been investigated. researchgate.net

Ex Vivo Models: Ex vivo models, such as human skin explants, offer a platform to study the host's immune response to external stimuli in a system that closely mimics the physiological conditions of human tissue. nih.govnih.gov These models are particularly valuable for investigating the inflammatory and cytotoxic effects of compounds. nih.gov The use of ex vivo human tissue models could provide significant insights into how host cells, including resident immune cells, respond to this compound. nih.govnih.gov This could be particularly relevant as DSF has been shown to elicit innate immunity in plants. nih.govnih.gov Investigating whether a similar response is triggered in human tissues could be a critical area of future research.

The following table outlines the potential applications of these model systems for studying this compound.

| Model System | Potential Application | Key Research Questions |

| In Vivo (C. elegans) | - Toxicity assessment- Host-pathogen interaction studies- High-throughput screening | - What is the toxicological profile of this compound?- Does it modulate the host's susceptibility to infection?- Can it alter the virulence of pathogens in a whole-organism context? nih.govnih.gov |

| Ex Vivo (Human Tissue Explants) | - Host immune response analysis- Cytotoxicity and inflammation studies | - Does this compound trigger an inflammatory or immune response in human tissues?- What are the cellular and molecular mechanisms of the host response? nih.govnih.gov |

Translational Research and Biotechnological Applications of Cis 11 Methyl 2 Dodecenoic Acid

Strategies for Targeting DSF-Mediated Quorum Sensing for Therapeutic Intervention

The communication system mediated by cis-11-methyl-2-dodecenoic acid, a type of diffusible signal factor (DSF), is a critical regulator of virulence and biofilm formation in many pathogenic bacteria. medchemexpress.combiocat.com This makes the DSF-mediated quorum sensing system an attractive target for developing new therapeutic strategies. By interfering with this signaling pathway, it is possible to control bacterial behavior, such as the production of virulence factors and the formation of biofilms, which are key to their pathogenicity. researchgate.net Such interventions aim to disarm pathogens rather than kill them, which may reduce the selective pressure for the development of resistance.

Anti-virulence Approaches

Targeting DSF-mediated quorum sensing offers a promising anti-virulence strategy. The DSF signal is known to regulate the expression of virulence factors in various pathogens. researchgate.net For instance, in some bacteria, the DSF system controls the production of enzymes that damage host tissues and extracellular polysaccharides that contribute to the formation of protective biofilms. researchgate.net Research has shown that interfering with DSF signaling can reduce the production of these virulence factors, thereby attenuating the pathogen's ability to cause disease. nih.gov

Studies have demonstrated that exogenous application of DSF and its analogs can modulate the virulence of pathogens like Pseudomonas aeruginosa. core.ac.uk Specifically, a structurally similar molecule, cis-2-dodecenoic acid (BDSF), has been shown to decrease the expression of genes that regulate quorum sensing systems and the type III secretion system in P. aeruginosa, leading to a reduction in virulence in both cell culture and zebrafish infection models. core.ac.uk This highlights the potential of using DSF-like molecules as anti-virulence agents to combat bacterial infections.

Biofilm Eradication and Prevention Strategies

Bacterial biofilms are notoriously difficult to treat as they provide a protected environment for bacteria, making them more tolerant to antibiotics and host immune responses. nih.gov DSF-mediated quorum sensing plays a crucial role in the lifecycle of biofilms, including their formation, maturation, and dispersal. sigmaaldrich.com Consequently, targeting this signaling pathway is a key strategy for both preventing the formation of biofilms and eradicating existing ones.

This compound and its analogs have been shown to inhibit biofilm formation by various bacteria. medchemexpress.comnih.gov For example, a related molecule, cis-2-decenoic acid, has been found to prevent biofilm formation by keeping bacterial cells in a metabolically active and dispersive state. nih.gov Furthermore, it can induce the dispersal of pre-formed biofilms of several bacterial species. researchgate.net While some studies indicate that this compound itself may not destroy pre-formed biofilms, its analogs have shown efficacy in preventing their initial formation. nih.gov

Development of Novel Antimicrobial and Anti-fungal Agents

The unique signaling properties of this compound have spurred research into its potential as a direct antimicrobial and antifungal agent, as well as an adjunct to conventional therapies.

Inhibition of Yeast-to-Mycelium Transition in Fungal Pathogens

In addition to its effects on bacteria, this compound and related molecules have demonstrated significant activity against fungal pathogens, notably Candida albicans. nih.gov A critical step in the pathogenesis of C. albicans infections is the morphological transition from a yeast form to a filamentous, mycelial form, which is essential for tissue invasion and biofilm formation. nih.gov

Research has shown that DSF family signals can inhibit this yeast-to-mycelium transition. nih.gov For example, cis-2-dodecenoic acid has been found to reduce germ-tube formation, a key step in the transition, by approximately 70% without inhibiting the growth of the yeast form. nih.gov This inhibitory effect on morphological switching is a promising avenue for the development of novel anti-fungal therapies.

Synergistic Effects with Conventional Antimicrobials

One of the most significant translational applications of this compound and its analogs is their ability to enhance the efficacy of conventional antibiotics, a phenomenon known as synergism. nus.edu.sg This is particularly important in the context of antibiotic-tolerant persister cells found in biofilms. nih.gov

Studies have shown that cis-2-decenoic acid can revert persister cells to a state that is susceptible to antimicrobials by increasing their metabolic activity. nih.gov When combined with antibiotics like tobramycin (B1681333) and ciprofloxacin, it leads to a significant decrease in the viability of biofilm cells compared to treatment with the antibiotics alone. nih.gov This synergistic effect has been observed against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism behind this synergy is thought to involve an increase in the permeability of the bacterial cell membrane, which allows for greater uptake of the antibiotic. researchgate.net

| Pathogen | Conventional Antimicrobial | Observed Synergistic Effect with DSF Analogs | Reference |

| Pseudomonas aeruginosa | Tobramycin, Ciprofloxacin | Enhanced killing of biofilm cells. nih.gov | nih.gov |

| Staphylococcus aureus | Cefazolin, Tetracycline, Amikacin | Increased biofilm reduction and inhibition. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Escherichia coli | Ciprofloxacin, Ampicillin | Eradication of pre-established biofilms. researchgate.netnih.gov | researchgate.netnih.gov |

| Klebsiella pneumoniae | Ciprofloxacin, Ampicillin | Eradication of pre-established biofilms. researchgate.netnih.gov | researchgate.netnih.gov |

| Bacillus cereus | Gentamicin | Increased antibiotic susceptibility. nus.edu.sg | nus.edu.sg |

Applications in Agricultural Biotechnology and Plant Disease Management

The role of this compound as a signaling molecule extends to the realm of plant-pathogen interactions, opening up avenues for its use in agricultural biotechnology. nih.gov The DSF signaling system was first identified in the plant pathogen Xanthomonas campestris, where it regulates the production of virulence factors and biofilm formation, which are essential for causing diseases in plants. nih.gov

Targeting the DSF quorum sensing system in plant pathogens represents a novel strategy for disease control. researchgate.net By disrupting this communication pathway, it may be possible to inhibit the pathogen's ability to cause infection without resorting to traditional bactericides, which can have environmental drawbacks. Research into inhibitors of the enzymes responsible for DSF synthesis, such as RpfF, is an active area of investigation for developing new plant protection agents. nih.gov Furthermore, it has been reported that DSF can trigger innate immune responses in plants, suggesting a dual role in both controlling pathogens and enhancing plant defenses. nih.gov

Enhancing Plant Immunity

Research has demonstrated that this compound can act as a potent elicitor of plant defense mechanisms, a process known as priming. biocat.com This priming effect prepares the plant to respond more quickly and robustly to subsequent pathogen attacks.

A key study has shown that pretreatment of Arabidopsis thaliana and Brassica oleracea (cabbage) with low concentrations of this compound significantly enhances their resistance to the black rot pathogen, Xanthomonas campestris pv. campestris (Xcc). usda.govbiocat.com This induced resistance is not due to direct antimicrobial action on the pathogen but rather through the activation of the plant's own defense signaling pathways.

The underlying mechanism for this enhanced immunity has been linked to the jasmonic acid (JA) signaling pathway, a critical component of the plant's defense against necrotrophic pathogens and insect herbivores. usda.govbiocat.com Treatment with this compound leads to the upregulation of several JA-related genes, including those involved in its biosynthesis, transport, and downstream signaling. biocat.com This is further supported by the observation that the priming effect is absent in plant mutants with impaired JA signaling. biocat.com

Interestingly, some studies suggest a more complex interaction, where this compound might also suppress certain aspects of plant immunity by interfering with sterol biosynthesis, highlighting the dose-dependent and context-specific nature of its effects. psu.edunih.gov

Table 1: Effects of this compound on Plant Immunity

| Plant Species | Pathogen | Observed Effects | Mechanism of Action |

| Arabidopsis thaliana | Xanthomonas campestris pv. campestris | Reduced disease symptoms and pathogen proliferation. | Priming of the jasmonic acid (JA) signaling pathway. usda.govbiocat.com |

| Brassica oleracea | Xanthomonas campestris pv. campestris | Reduced disease symptoms and pathogen proliferation. | Priming of the jasmonic acid (JA) signaling pathway. biocat.com |

| Arabidopsis thaliana | - | Suppression of pattern-triggered immunity (PTI) at higher concentrations. | Interference with host sterol biosynthesis. psu.edunih.gov |

Biocontrol of Phytopathogens

The ability of this compound to both modulate bacterial virulence and enhance plant immunity makes it a highly attractive candidate for the biocontrol of phytopathogens. By interfering with the quorum sensing systems of pathogens, this compound can disrupt their ability to coordinate the expression of virulence factors necessary for successful infection. usda.govpsu.edu

Research has shown that the application of this compound can effectively reduce the severity of black rot disease caused by Xanthomonas campestris pv. campestris in susceptible cabbage varieties. usda.govbiocat.com This demonstrates its potential as a targeted biocontrol agent.

The dual-action nature of this compound is a significant advantage. It not only weakens the pathogen but also strengthens the host's defenses, offering a two-pronged approach to disease management. This integrated strategy could lead to more durable and sustainable disease control compared to conventional methods that rely solely on direct antimicrobial activity.

While most research has focused on its effects against Xanthomonas, the conserved nature of DSF signaling pathways among various Gram-negative bacteria suggests that this compound could have a broader spectrum of activity against other important plant pathogens.

Table 2: Biocontrol Potential of this compound

| Target Pathogen | Host Plant | Biocontrol Effect |

| Xanthomonas campestris pv. campestris | Brassica oleracea (cabbage) | Reduction in disease severity. usda.govbiocat.com |

| Xanthomonas campestris pv. campestris | Arabidopsis thaliana | Inhibition of pathogen proliferation. usda.govbiocat.com |

Future Research Directions and Challenges in this compound* Research

The exploration of this compound in translational agriculture is still in its early stages, with numerous avenues for future research and several challenges to overcome before its widespread application.

Future Research Directions:

Broadening the Scope of Activity: Investigating the efficacy of this compound against a wider range of phytopathogens, including other species of Xanthomonas and different genera of plant pathogenic bacteria.

Understanding the Molecular Mechanisms: Further elucidation of the signaling pathways in plants that are triggered by this compound, including potential cross-talk with other hormone signaling pathways like salicylic (B10762653) acid and ethylene. usda.gov

Optimizing Application Methods: Developing effective and stable formulations for the delivery of this compound in field conditions, including seed treatments, foliar sprays, and soil drenches.

Field Trials: Conducting comprehensive field trials to evaluate the performance of this compound under real-world agricultural settings and on a variety of economically important crops.

Synergistic Combinations: Exploring the potential for synergistic effects when this compound is used in combination with other biocontrol agents or conventional pesticides.

Challenges:

Cost of Synthesis: The chemical synthesis of this compound can be expensive, which may limit its economic viability for large-scale agricultural use.

Stability and Persistence: As a fatty acid, its stability and persistence in the environment, particularly under fluctuating temperature and UV conditions, need to be thoroughly assessed.

Regulatory Approval: Navigating the regulatory landscape for the approval of a new biocontrol agent can be a lengthy and complex process.

Off-Target Effects: While appearing to be a targeted molecule, potential off-target effects on beneficial soil microorganisms and the broader agroecosystem need to be carefully evaluated.

Dose-Dependent and Context-Specific Responses: The observation that the compound can have both immunity-enhancing and -suppressing effects depending on concentration and context requires careful optimization to ensure consistent and beneficial outcomes in the field. usda.govpsu.edunih.gov

Q & A

Q. What is the structural and functional significance of cis-11-methyl-2-dodecenoic acid in bacterial quorum sensing (QS)?

cis-11-Methyl-2-dodecenoic acid, a diffusible signal factor (DSF), is a key QS molecule in Gram-negative bacteria such as Xanthomonas campestris and Burkholderia cenocepacia. Its structure features a cis-unsaturated double bond at position 2 and a methyl group at position 11, both critical for receptor binding and signal transduction . Methodologically, its identification involves gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in studies isolating DSF from bacterial supernatants .

Q. How does DSF regulate virulence and biofilm formation in plant pathogens?